molecular formula C16H15ClO3 B1594863 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 299441-96-6

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde

Cat. No.: B1594863
CAS No.: 299441-96-6
M. Wt: 290.74 g/mol
InChI Key: RKDKWRMABXGUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde is a benzaldehyde derivative featuring a 4-chlorobenzyloxy group at position 4 and an ethoxy group at position 3 of the aromatic ring. Its molecular formula is C₁₆H₁₅ClO₃, with a molecular weight of 290.74 g/mol .

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDKWRMABXGUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351216
Record name 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299441-96-6
Record name 4-[(4-Chlorophenyl)methoxy]-3-ethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299441-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of a suitable base and a catalyst. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate.

    Catalyst: Palladium on carbon or other suitable catalysts.

    Solvent: Toluene or ethanol.

    Temperature: Reflux conditions are commonly employed to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid.

    Reduction: 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The chlorobenzyl and ethoxy groups may contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The benzyloxy group’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Benzyl Group) Molecular Formula Molecular Weight (g/mol) Yield (%) Key Data/Applications
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde 4-Cl C₁₆H₁₅ClO₃ 290.74 N/A CYP2B6 inhibition studies
4-[(2,4-Dichlorobenzyl)oxy]-2-hydroxybenzaldehyde 2,4-diCl, 2-OH C₁₄H₁₀Cl₂O₃ 295.0 50.4 Higher lipophilicity; antimicrobial potential
4-[(3-Fluorobenzyl)oxy]-2-hydroxybenzaldehyde 3-F, 2-OH C₁₄H₁₁FO₃ 245.1 49.7 Enhanced electronic effects
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde 2-Cl,4-F C₁₆H₁₃ClFO₃ 307.73 N/A Improved metabolic stability

Key Observations :

  • Chlorine vs. Fluorine : Fluorine’s electronegativity enhances dipole interactions, while chlorine increases lipophilicity .

Functional Group Modifications on the Benzaldehyde Core

Variations in the aldehyde’s neighboring groups alter reactivity and applications:

Compound Name Position 3 Substituent Position 4 Substituent Key Properties
This compound Ethoxy (OCH₂CH₃) 4-Chlorobenzyloxy Moderate H-bonding capacity; used in reductive amination
4-[(4-Chlorobenzyl)oxy]-2-hydroxybenzaldehyde Hydroxyl (OH) 4-Chlorobenzyloxy Higher solubility due to -OH; lower yield (49.1%)
4-((7-Chloroquinolin-4-yl)oxy)-3-ethoxybenzaldehyde Ethoxy 7-Chloroquinolinyl Pharmacological activity in Alzheimer’s research

Key Observations :

  • Ethoxy vs. Hydroxyl : Ethoxy groups reduce polarity compared to hydroxyl, improving membrane permeability in drug design .
  • Quinoline Hybrids: Replacement of benzyl with heterocycles (e.g., quinoline) introduces π-π stacking capabilities, critical for amyloid-beta disaggregation .

Key Observations :

  • Catalytic Efficiency: Anhydrous K₂CO₃ in ethanol is a common base for Williamson ether synthesis .
  • Multi-Step Synthesis : Complex analogs (e.g., ) require sequential reactions but achieve high purity.

Key Observations :

  • CYP Inhibition : Chlorobenzyl groups enhance steric and hydrophobic interactions with CYP2B6’s active site .
  • Hybrid Molecules: Quinoline-benzaldehyde hybrids (e.g., ) leverage dual functionality for neuroprotection.

Biological Activity

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde is a chemical compound recognized for its potential biological activities. This compound, which features a chlorobenzyl ether and an ethoxy substituent on the benzaldehyde moiety, has been studied for various pharmacological effects, including antimicrobial and anticancer properties.

Basic Information

Property Details
Molecular Formula C16H15ClO3
CAS Number 693306
Molecular Weight 288.75 g/mol
IUPAC Name This compound

Structural Characteristics

The structure of this compound includes:

  • A benzaldehyde group with an ethoxy substituent at the 3-position.
  • A chlorobenzyl ether at the para position, which may influence its biological activity through electronic and steric effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzaldehyde can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances the potency of these compounds against microbial pathogens .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest that it may exhibit cytotoxic effects against certain cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the benzene ring, particularly the introduction of halogen atoms, can significantly enhance the anticancer activity . For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against specific cancer cell lines.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth through disruption of cellular processes .

Study 1: Antimicrobial Efficacy

A study evaluated a series of benzaldehyde derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with chlorinated aromatic rings exhibited enhanced antimicrobial efficacy compared to their non-chlorinated counterparts. The minimum inhibitory concentrations (MICs) for these compounds ranged from 50 to 200 µg/mL, suggesting significant potential for therapeutic applications .

Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation, various derivatives of ethoxybenzaldehyde were tested for cytotoxicity against human cancer cell lines. The study found that compounds with halogen substitutions showed improved selectivity and potency. The most active compound exhibited an IC50 value of approximately 10 µM against breast cancer cell lines, highlighting the potential for further development as an anticancer agent .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form the corresponding carboxylic acid. This reaction is typically carried out under acidic or neutral conditions using strong oxidizing agents.

Reagents & Conditions:

  • Potassium permanganate (KMnO₄): In aqueous acidic conditions (e.g., H₂SO₄) at 60–80°C .

  • Chromium trioxide (CrO₃): In acetone (Jones oxidation) or under acidic conditions .

Product:
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid.

Mechanism:
The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate that further dehydrates to the carboxylic acid. The ethoxy group stabilizes intermediates through electron-donating effects .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride-based reducing agents.

Reagents & Conditions:

  • Sodium borohydride (NaBH₄): In ethanol or methanol at 0–25°C .

  • Lithium aluminum hydride (LiAlH₄): In anhydrous THF or diethyl ether under reflux .

Product:
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl alcohol.

Mechanism:
Hydride transfer to the electrophilic carbonyl carbon forms an alkoxide intermediate, which is protonated to yield the alcohol. The chlorobenzyl group remains unaffected due to its electron-withdrawing nature .

Condensation Reactions

The aldehyde participates in nucleophilic addition reactions, forming derivatives such as hydrazones and thiosemicarbazones.

Thiosemicarbazone Formation

Reagents & Conditions:

  • N-Ethylthiosemicarbazide: Reacted in ethanol under reflux (80°C, 4–6 hrs) .

Product:
this compound N-ethylthiosemicarbazone (C₁₉H₂₂ClN₃O₂S) .

Mechanism:
The aldehyde undergoes nucleophilic attack by the thiosemicarbazide’s amino group, followed by dehydration to form a Schiff base (Figure 1).

Applications:
Thiosemicarbazones are studied for antimicrobial and anticancer activities .

Substitution Reactions

The chlorobenzyl ether’s chlorine atom can undergo substitution under specific conditions.

Reagents & Conditions:

  • Amines (e.g., NH₃): In DMF at 120°C with K₂CO₃ as a base.

  • Thiols (e.g., HSCH₂CO₂H): Under UV light or radical initiation .

Product:
Substituted benzyl ether derivatives (e.g., 4-[(4-aminobenzyl)oxy]-3-ethoxybenzaldehyde).

Mechanism:
Nucleophilic aromatic substitution (SNAr) is facilitated by electron-withdrawing groups, though the chlorobenzyl ether’s low reactivity often requires harsh conditions or catalysts.

Cyclization Reactions

The aldehyde group can participate in cyclocondensation with bifunctional nucleophiles.

Example:
Reaction with mercaptopropanoic acid and amines under microwave irradiation forms 1,3-thiazinan-4-one derivatives .

Conditions:

  • Microwave-assisted synthesis: Pd(dppf)Cl₂ catalyst, K₂CO₃ base, acetone/toluene/water solvent .

Product:
Biaryl or thioaryl-substituted thiazinanones (e.g., compound 126 in ).

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.